3-Cyclobutyl-3,3-difluoropropan-1-ol
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Overview
Description
3-Cyclobutyl-3,3-difluoropropan-1-ol is a fluorinated organic compound with the molecular formula C₇H₁₂F₂O and a molecular weight of 150.17 g/mol . This compound is characterized by the presence of a cyclobutyl ring and two fluorine atoms attached to a propanol backbone. It is a clear, pale liquid known for its unique chemical properties and versatility in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-3,3-difluoropropan-1-ol typically involves the reaction of cyclobutylmagnesium bromide with 3,3-difluoropropanal under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-3,3-difluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: 3-Cyclobutyl-3,3-difluoropropanone.
Reduction: 3-Cyclobutyl-3,3-difluoropropane.
Substitution: Products depend on the nucleophile used, such as 3-Cyclobutyl-3-iodopropan-1-ol when using sodium iodide.
Scientific Research Applications
3-Cyclobutyl-3,3-difluoropropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-3,3-difluoropropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclobutyl-3,3,3-trifluoropropan-1-ol
- 3-Cyclobutyl-3-fluoropropan-1-ol
- 3-Cyclobutyl-3,3-dichloropropan-1-ol
Uniqueness
3-Cyclobutyl-3,3-difluoropropan-1-ol is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in drug discovery and materials science .
Properties
Molecular Formula |
C7H12F2O |
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Molecular Weight |
150.17 g/mol |
IUPAC Name |
3-cyclobutyl-3,3-difluoropropan-1-ol |
InChI |
InChI=1S/C7H12F2O/c8-7(9,4-5-10)6-2-1-3-6/h6,10H,1-5H2 |
InChI Key |
BIGSFNGARCQTLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(CCO)(F)F |
Origin of Product |
United States |
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